3-Hydroxy-4-phenylbutan-2-one

Chiral flavor chemistry Enantioselective sensory analysis Gas chromatography-olfactometry

3-Hydroxy-4-phenylbutan-2-one (CAS 5355-63-5, FEMA 4052, JECFA is a beta-hydroxy ketone belonging to the benzene and substituted derivatives class, with molecular formula C10H12O2 and molecular weight 164.20 g/mol. It is a pale yellow to yellow clear liquid with a characteristic creamy, sweet, fruity odor profile and is listed in the FDA Everything Added to Food in the United States (EAFUS) inventory as a direct food additive.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 5355-63-5
Cat. No. B3191320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-phenylbutan-2-one
CAS5355-63-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
InChIKeyQBCUUJGHWFKMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-phenylbutan-2-one (CAS 5355-63-5) Procurement Baseline: A Beta-Hydroxy Ketone with Differentiated Chiral Odor and Food-Grade Purity Specification


3-Hydroxy-4-phenylbutan-2-one (CAS 5355-63-5, FEMA 4052, JECFA 2041) is a beta-hydroxy ketone belonging to the benzene and substituted derivatives class, with molecular formula C10H12O2 and molecular weight 164.20 g/mol [1]. It is a pale yellow to yellow clear liquid with a characteristic creamy, sweet, fruity odor profile and is listed in the FDA Everything Added to Food in the United States (EAFUS) inventory as a direct food additive [2]. The compound naturally occurs in wisteria flowers (Wisteria floribunda), various unifloral honeys, and wine [3]. Commercially, it is regulated under FEMA GRAS status with a defined purity specification of at least 93%, accompanied by 3–5% of the structural isomer 4-hydroxy-4-phenylbutan-2-one as a secondary component [4].

Why 3-Hydroxy-4-phenylbutan-2-one Cannot Be Generically Substituted: Positional Hydroxylation, Enantiomeric Odor Divergence, and Defined Impurity Profile as Procurement Decision Drivers


Within the C10H12O2 aryl-butanone family, small structural variations produce large functional divergences that preclude simple interchange. The 3-hydroxy positional isomer (5355-63-5) delivers a creamy-sweet-fruity odor, whereas the non-hydroxylated analog 4-phenyl-2-butanone (benzylacetone, 2550-26-7) is strictly floral-balsamic , and the 4-hydroxy positional isomer (raspberry ketone, 5471-51-2) is dominated by an intense raspberry note [1]. Critically, the target compound is chiral at C3; the (S)- and (R)-enantiomers exhibit markedly different odor character and intensity as demonstrated by chiral GC-O analysis, meaning racemic vs. enantiopure procurement directly determines application outcomes [2]. Furthermore, the EFSA/JECFA monograph mandates a specific impurity ceiling (3–5% of 4-hydroxy-4-phenylbutan-2-one), a regulatory-quality parameter that generic aryl-butanone specifications do not address [3]. These orthogonal differentiation dimensions—regioisomeric odor, enantiomeric sensory pharmacology, and codified purity—are detailed quantitatively below.

3-Hydroxy-4-phenylbutan-2-one Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Enantiomer-Dependent Odor Character and Intensity: (S)- vs. (R)-3-Hydroxy-4-phenylbutan-2-one via Chiral GC-Olfactometry

Chiral GC-olfactometry analysis of enantiopure 3-hydroxy-4-phenylbutan-2-one revealed that the (S)-enantiomer produces a strong caramel, sweet, and floral aroma, while the (R)-enantiomer produces a relatively weak fruity and green odour. The (S)-isomer also presented a stronger overall odour intensity than the (R)-isomer [1]. This intra-molecular comparator is the most relevant differentiation for chiral procurement decisions, as racemic material (the default commodity form) contains both enantiomers and thus delivers a blended sensory profile that cannot reproduce the potency of enantiopure (S)-3-hydroxy-4-phenylbutan-2-one.

Chiral flavor chemistry Enantioselective sensory analysis Gas chromatography-olfactometry

Regioisomeric Odor Profile Differentiation: 3-Hydroxy-4-phenylbutan-2-one vs. 4-Hydroxy-4-phenylbutan-2-one (Raspberry Ketone) vs. 4-Phenyl-2-butanone (Benzylacetone)

The position of the hydroxyl group on the butanone backbone fundamentally alters the odor character within the C10H12O2 isomer family. 3-Hydroxy-4-phenylbutan-2-one (CAS 5355-63-5) delivers a creamy, sweet, fruity profile . Its regioisomer 4-hydroxy-4-phenylbutan-2-one (raspberry ketone, 5471-51-2) is dominated by an intense raspberry character [1]. The non-hydroxylated analog 4-phenyl-2-butanone (benzylacetone, 2550-26-7) is exclusively floral-sweet with balsamic undertones . Chromatographically, these isomers are well-resolved: Kovats retention index (RI) on HP-5MS is 1348 for the 3-hydroxy isomer [2] vs. 1554 for the 4-hydroxy isomer (raspberry ketone) [3], yielding a ΔRI of approximately 206 units, confirming complete analytical separability.

Structure-odor relationships Flavor chemistry Gas chromatographic retention indices

Codified Purity Specification with Defined Secondary Component: EFSA/JECFA Monograph for 3-Hydroxy-4-phenylbutan-2-one vs. Generic Aryl-Butanone Grades

The EFSA/JECFA specification for 3-hydroxy-4-phenylbutan-2-one (JECFA No. 2041, FL No. 07.242) mandates a minimum purity of 93% and explicitly identifies the secondary component as 4-hydroxy-4-phenylbutan-2-one at 3–5% [1]. This is a critical procurement differentiator: commodity-grade benzylacetone or raspberry ketone are typically supplied to general purity specifications (e.g., ≥95% or ≥98%) without a defined secondary component identity or ceiling . For flavor formulators, the known presence of 3–5% raspberry ketone as an impurity in 3-hydroxy-4-phenylbutan-2-one is both a regulatory compliance parameter and a sensory consideration—the impurity itself contributes a raspberry nuance that may be desirable or undesirable depending on the target profile.

Food-grade specification Flavor ingredient procurement JECFA monograph

Antimicrobial Activity of Isolated 3-Hydroxy-4-phenylbutan-2-one: MIC Values Against Nine Human Pathogenic Microorganisms

Pure (±)-3-hydroxy-4-phenylbutan-2-one, isolated from Greek thyme honey and structurally characterized by 1D/2D NMR, exhibited antimicrobial activity against all nine tested ATCC strains—two Gram-positive bacteria (S. aureus, S. epidermidis), four Gram-negative bacteria (E. coli, E. cloacae, K. pneumoniae, P. aeruginosa), and three pathogenic fungi (C. albicans, C. tropicalis, C. glabrata)—with MIC values ranging from 0.15 to 3.2 mg/mL [1]. A related conference abstract further reported MIC values of 6.25–50 μg/mL against pneumonia strains, confirming significant activity at the isolated-compound level [2]. In contrast, the non-hydroxylated analog benzylacetone has not been reported to possess comparable broad-spectrum antimicrobial activity in isolated form; its biological characterization is largely limited to insect semiochemical attraction and tyrosinase inhibition (IC50 2.8 mM monophenolase, 0.6 mM diphenolase) .

Antimicrobial natural products Honey bioactive constituents Minimum inhibitory concentration

Quantitative Concentration Range as a Honey Botanical Marker: 3-Hydroxy-4-phenylbutan-2-one in Unifloral Honeys vs. Co-occurring Volatiles

In cornflower (Centaurea cyanus L.) honey, 3-hydroxy-4-phenylbutan-2-one was quantified at 1.6–15.8% (solvent A) and 5.1–15.1% (solvent B) of the volatile extract, alongside methyl syringate at 0.0–31.4% (solvent A) and 0.0–25.4% (solvent B) [1]. In sulla (Hedysarum coronarium L.) honey, the compound was detected at 0.8–5.4% (solvent A) and 0.6–5.7% (solvent B), with methyl syringate at 3.0–5.7% and 2.2–4.1% respectively [2]. In Greek monofloral thyme honey samples, the compound was detected at an even wider concentration range of 12.98–68.29% of the volatile fraction [3]. This wide quantitative dynamic range across honey types establishes the compound as a concentration-dependent marker, where its relative abundance can be correlated with specific botanical origins—a feature not shared by the non-hydroxylated analog benzylacetone, which is primarily reported as a floral attractant volatile rather than a honey constituent.

Honey authentication Botanical marker compounds GC-MS volatile profiling

Enantioselective Synthesis Efficiency: La-BINOL Catalytic Asymmetric Epoxidation Route to 3-Hydroxy-4-phenylbutan-2-one

A highly enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one was developed using chiral La-BINOL-Ph3P=O complex-catalyzed asymmetric epoxidation of 1-phenyl-3-buten-2-one with t-butyl hydroperoxide, yielding (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in ~90% yield and 97% enantiomeric excess (ee). Subsequent Pd/C-catalyzed hydrogenolysis (H2 at 3 bar, THF, room temperature) produced (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in ~80% yield with >90% ee [1]. In contrast, earlier synthetic methods via 2-methyl-1,3-dithiane condensation with phenylacetaldehyde (prior art, JP 63083018) suffered from sulfur-containing byproducts that imparted undesirable sulfur odors to the final product [2]. The dithiane-free La-BINOL route eliminates sulfur contamination entirely—a critical quality advantage for flavor-grade material procurement.

Asymmetric catalysis Chiral building block Enantioselective epoxidation

3-Hydroxy-4-phenylbutan-2-one: Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Premium Flavor Formulations Requiring Creamy-Sweet-Fruity Character Distinct from Raspberry Ketone

For flavor houses developing dairy, caramel, or tropical fruit profiles, racemic 3-hydroxy-4-phenylbutan-2-one (FEMA 4052) provides a creamy-sweet-fruity note that is chromatographically and sensorially distinct from raspberry ketone (ΔKovats RI ≈ 206 on HP-5MS, odor: intense raspberry) and benzylacetone (strictly floral-balsamic). Procurement to the JECFA specification (≥93% purity, 3–5% 4-hydroxy-4-phenylbutan-2-one secondary component) ensures regulatory compliance for food use while the known impurity profile allows formulators to anticipate the subtle raspberry undertone contributed by the co-present isomer [1].

Chiral Flavor Research and Enantiopure Sensory Optimization

Researchers investigating enantiomer-specific odor perception can procure (S)-3-hydroxy-4-phenylbutan-2-one for its strong caramel-sweet-floral aroma or (R)-3-hydroxy-4-phenylbutan-2-one for its weak fruity-green character, as demonstrated by chiral GC-olfactometry [2]. The La-BINOL asymmetric epoxidation route enables access to material with >90% ee, making enantiopure samples suitable for structure-odor relationship studies and for developing enantiomerically enriched flavor formulations where the (S)-isomer's superior odor intensity provides a measurable sensory advantage over racemic material [2].

Honey Authenticity Testing and Botanical Origin Verification

Analytical laboratories performing honey authentication can use 3-hydroxy-4-phenylbutan-2-one as a quantitative GC-MS reference standard for botanical marker analysis. The compound's concentration ranges from 0.6% to 68.29% across different unifloral honey types (cornflower: 1.6–15.8%; sulla: 0.6–5.7%; Greek thyme: 12.98–68.29%) [3]. This 85-fold dynamic range enables statistical discrimination of honey botanical origins when combined with co-occurring markers such as methyl syringate, supporting premium honey certification and fraud detection [3].

Antimicrobial Bioactivity Research and Functional Flavor Development

Academic and industrial researchers exploring natural antimicrobials can procure pure (±)-3-hydroxy-4-phenylbutan-2-one as a characterized bioactive compound with demonstrated broad-spectrum activity (MIC 0.15–3.2 mg/mL against nine ATCC strains including S. aureus, E. coli, P. aeruginosa, and Candida spp.) [4]. For functional food and beverage developers, this dual flavor-bioactivity profile positions the compound as a potential multi-functional ingredient that simultaneously contributes creamy-sweet organoleptic properties and microbial stability, provided procurement is made against the JECFA food-grade specification [4].

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